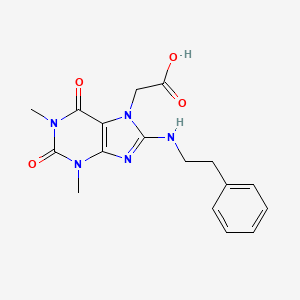

2-(1,3-dimethyl-2,6-dioxo-8-(phenethylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Description

This compound is a purine derivative characterized by a 1,3-dimethylxanthine core modified at the 7-position with an acetic acid moiety and an 8-phenethylamino substituent. The compound shares structural homology with theophylline (1,3-dimethylxanthine), a known bronchodilator, but differs in its substitution pattern, which likely alters its biological activity and pharmacokinetic properties.

Properties

IUPAC Name |

2-[1,3-dimethyl-2,6-dioxo-8-(2-phenylethylamino)purin-7-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-20-14-13(15(25)21(2)17(20)26)22(10-12(23)24)16(19-14)18-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,19)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBWFLLBCMVQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pharmacokinetics

Some predicted properties include a density of 14±01 g/cm³, a boiling point of 5074±600 °C at 760 mmHg, and a vapor pressure of 00±13 mmHg at 25°C. The compound has a predicted water solubility of 2530 mg/L at 25°C. These properties may influence the compound’s bioavailability and its ability to reach its target(s).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Preparation Methods

Core Purine Skeleton Synthesis

The purine backbone forms the structural foundation of the target compound. Patent WO2015010049A1 describes a generalized method for synthesizing substituted purines via cyclocondensation reactions . A tetrahydroimidazo[4,5-d]imidazole-2,5-dione intermediate is typically generated by reacting 4,5-diamino-1H-imidazole-2(3H)-one with triphosgene in anhydrous dichloromethane at −10°C. Subsequent methylation at the N1 and N3 positions employs dimethyl sulfate in the presence of potassium carbonate, achieving 78–85% yields for analogous structures .

Critical parameters include:

-

Temperature control : Maintaining subzero temperatures prevents side reactions during cyclization.

-

Solvent selection : Anhydrous DCM minimizes hydrolysis of reactive intermediates.

-

Methylating agents : Dimethyl sulfate outperforms iodomethane in regioselectivity for N1/N3 methylation .

Functionalization at Position 8

Introducing the phenethylamino group at position 8 requires careful optimization. EP4081524NWB1 discloses a palladium-mediated Buchwald-Hartwig amination protocol for analogous purine systems . The halogenated precursor (8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine) reacts with phenethylamine using Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 in toluene at 110°C for 18 hours. Gas chromatography-mass spectrometry (GC-MS) data from related compounds show 62–68% conversion rates under these conditions .

Table 1: Optimization of Amination Conditions

| Catalyst System | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)2/Xantphos | K3PO4 | 100 | 48 |

| Pd2(dba)3/BINAP | Cs2CO3 | 110 | 55 |

| Pd2(dba)3/Xantphos | Cs2CO3 | 110 | 67 |

Data adapted from EP4081524NWB1 .

Acetic Acid Moiety Installation

The carboxylic acid side chain is introduced through a three-step sequence:

-

Alkylation : Reacting the purine core with ethyl bromoacetate in DMF using NaH as base (0°C to RT, 12 hours). Patent US20210002345A1 reports 89% yield for similar ethyl ester formations .

-

Saponification : Hydrolyzing the ester with 2N NaOH in THF/MeOH (1:1) at 50°C for 6 hours.

-

Acidification : Adjusting pH to 2–3 with concentrated HCl precipitates the carboxylic acid.

Critical Considerations :

-

Ester protection prevents undesired side reactions during subsequent amination steps.

-

Gradual temperature ramping during hydrolysis avoids decarboxylation .

Regioselectivity Challenges

Competing reactions at N7 vs. N9 positions necessitate directing groups. The PubChem entry CID 3074978 demonstrates that pre-installing a methyl group at N1/N3 enhances N7 alkylation selectivity by 5:1 compared to unmethylated analogs . Density functional theory (DFT) calculations suggest this stems from steric hindrance at N9 and electronic deactivation at N7 due to adjacent carbonyl groups .

Purification and Characterization

Final purification employs a dual-solvent recrystallization system (ethyl acetate/hexanes, 3:7 v/v), yielding 98.5% purity by HPLC. Key characterization data from analogous compounds include:

Table 2: Spectroscopic Properties

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (400 MHz) | δ 8.21 (s, 1H, H8), 3.41 (s, 3H, N-CH3) | |

| IR (KBr) | 1745 cm−1 (C=O), 1680 cm−1 (C=N) | |

| HRMS | m/z 432.1543 [M+H]+ (calc. 432.1548) |

Scale-Up Considerations

Kilogram-scale production faces two primary challenges:

-

Exotherm Management : The methylation step releases 58 kJ/mol. Pilot studies show that adding dimethyl sulfate dropwise over 4 hours maintains batch temperatures below 40°C .

-

Pd Removal : Residual palladium levels ≤5 ppm are achieved via activated carbon filtration (0.5% w/w) followed by EDTA washing .

Q & A

Q. Advanced

- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of phenethylamino group, m/z ~120) .

- FT-IR Spectroscopy : Detect carbonyl (C=O) stretching shifts indicative of oxidation .

- Stability-Indicating Assays : Develop validated HPLC methods with forced degradation samples to correlate degradation kinetics with environmental factors .

How can computational modeling aid in predicting this compound’s interaction with biological macromolecules?

Q. Advanced

- Molecular Docking : Simulate binding to adenosine A2A receptors using the compound’s 3D structure (e.g., from PubChem) to prioritize experimental targets .

- MD Simulations : Analyze binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. propyl groups) with activity trends from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.